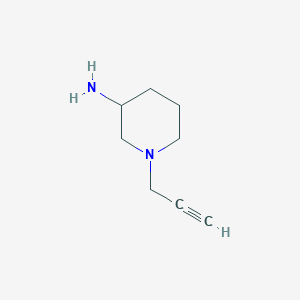
1-(3-乙酰苯基)咪唑烷-2-酮
概述
描述
1-(3-Acetylphenyl)imidazolidin-2-one is a synthetic organic compound belonging to the class of imidazolidine derivatives. It has the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol. This compound is known for its diverse applications in pharmaceuticals, natural products, and as intermediates in organic syntheses .
科学研究应用
1-(3-Acetylphenyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of Alzheimer’s disease and as inhibitors of HIV-1 protease.
Industry: The compound is used in the development of pharmaceuticals and as a chiral auxiliary in asymmetric transformations.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Acetylphenyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic nucleophiles under acid-catalyzed conditions . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines using CO2 as the carbonylation agent . The reaction conditions typically involve the use of tetramethylphenylguanidine (PhTMG) as the basic promoter and diphenylphosphoryl azide (DPPA) as the dehydrative activator in solvents like MeCN or CH2Cl2 at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of 1-(3-Acetylphenyl)imidazolidin-2-one often involves the cyclization of acyclic precursors. This method is preferred due to its simplicity and efficiency in introducing substituents into the imidazolidinone fragment . The use of metal catalysis and organocatalysis has also been explored to enhance the yield and efficiency of the synthesis .
化学反应分析
Types of Reactions
1-(3-Acetylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form substituted imidazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include tetramethylphenylguanidine (PhTMG), diphenylphosphoryl azide (DPPA), and various aromatic nucleophiles . The reactions are typically carried out in solvents like MeCN or CH2Cl2 at temperatures ranging from -40°C to room temperature .
Major Products Formed
The major products formed from these reactions are substituted imidazolidinones, which can be further transformed into a broad variety of complex structures .
作用机制
The mechanism of action of 1-(3-Acetylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, including HIV-1 protease and 5-HT2C receptors . The molecular targets and pathways involved in its action are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and receptor binding .
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)imidazolidin-2-one: Similar in structure but with a hydroxyethyl group instead of an acetyl group.
1-(4-Acetylphenyl)-3-alkylimidazolium salts: These compounds have an imidazolium core with acetylphenyl and alkyl substituents.
Uniqueness
1-(3-Acetylphenyl)imidazolidin-2-one is unique due to its specific acetylphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a synthetic intermediate and its biological activities compared to other similar compounds .
属性
IUPAC Name |
1-(3-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTBDDWBVGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

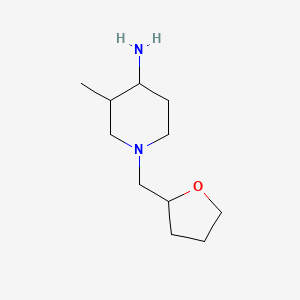


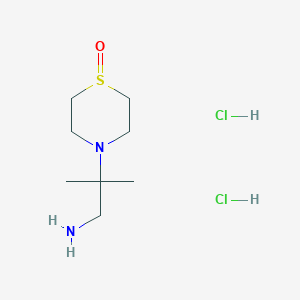
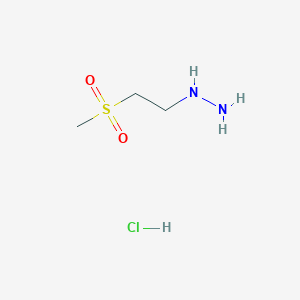


![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

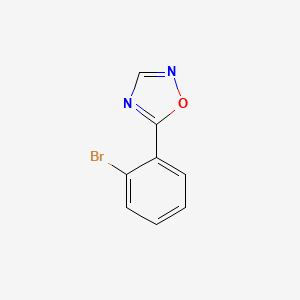
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

